molecular formula C13H8ClFO2S B1465837 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid CAS No. 56096-90-3

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid

Cat. No. B1465837
CAS RN: 56096-90-3
M. Wt: 282.72 g/mol
InChI Key: HTYAYIHNFBUIDP-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid is a chemical compound with the molecular formula C13H8ClFO2S . It has a molecular weight of 282.72 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8ClFO2S/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature . The compound’s molecular weight is 282.72 , and its molecular formula is C13H8ClFO2S .

Scientific Research Applications

Medicine

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid: has potential applications in medicine due to its structural properties. It could be used as a precursor for synthesizing various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties .

Agriculture

In agriculture, this compound may serve as a chemical intermediate in the synthesis of herbicides or pesticides. Its ability to form stable organic compounds could help in developing substances that target specific pests or weeds without affecting crops .

Material Science

The compound’s molecular structure suggests it could be useful in material science for creating polymers with specific characteristics, such as increased resistance to degradation or improved thermal stability .

Environmental Science

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid: might be utilized in environmental science as a reagent for detecting certain types of pollutants. Its reactivity with other organic compounds could make it a valuable tool for environmental monitoring and cleanup efforts .

Analytical Chemistry

This compound could be important in analytical chemistry for developing new chromatographic methods or as a standard in quantitative analysis due to its well-defined physical and chemical properties .

Biochemistry

In biochemistry, the compound could be used in the study of enzyme-catalyzed reactions where it might act as an inhibitor or a substrate analog to understand the mechanism of action of certain enzymes .

Pharmacology

Pharmacologically, 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid could be explored for drug development, especially in the design of drug candidates targeting various diseases due to its modifiable core structure that allows for the attachment of different functional groups .

Chemical Engineering

Lastly, in chemical engineering, this compound could be applied in process optimization, particularly in the synthesis of complex organic molecules, due to its potential as a versatile intermediate .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling . In case of swallowing, it is advised to rinse the mouth and seek medical attention .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2S/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYAYIHNFBUIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716900
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid

CAS RN

56096-90-3
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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